
6-Phenoxynicotinaldehyde chemical properties
and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Phenoxynicotinaldehyde

Cat. No.: B069604 Get Quote

6-Phenoxynicotinaldehyde: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Phenoxynicotinaldehyde is a substituted pyridine derivative with potential applications in

medicinal chemistry and materials science. This document provides an in-depth technical

overview of its chemical properties, structure, and postulated synthesis. Furthermore, it outlines

potential biological activities based on structurally related compounds and furnishes detailed,

standardized experimental protocols for its synthesis, purification, and biological evaluation.

This guide is intended to serve as a foundational resource for researchers engaged in the

study and application of this and similar molecules.

Chemical Properties and Structure
6-Phenoxynicotinaldehyde is a solid organic compound. Its core structure consists of a

pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde group at the

3-position.

Chemical Structure
IUPAC Name: 6-phenoxypyridine-3-carbaldehyde
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SMILES String: O=Cc1cncc(c1)Oc2ccccc2

2D Structure:

Physicochemical Properties
A summary of the key physicochemical properties of 6-Phenoxynicotinaldehyde is presented

in Table 1.

Table 1: Physicochemical Properties of 6-Phenoxynicotinaldehyde

Property Value Reference

Molecular Formula C₁₂H₉NO₂ N/A

Molecular Weight 199.21 g/mol N/A

Melting Point 108-110 °C N/A

Boiling Point Not available N/A

Solubility Not available N/A

CAS Number 173282-69-4 N/A

Synthesis and Purification
While a specific, detailed synthesis of 6-Phenoxynicotinaldehyde is not widely published, a

plausible and efficient route involves the coupling of 6-chloronicotinaldehyde with phenol. Two

common methods for such diaryl ether syntheses are the Ullmann condensation and the

Buchwald-Hartwig C-O coupling reaction.[1]

Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, typically

catalyzed by copper.[2][3]
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Caption: Proposed Ullmann Condensation Workflow for 6-Phenoxynicotinaldehyde
Synthesis.

Experimental Protocol: Ullmann Condensation
Reaction Setup: To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.),

phenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0

eq.).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel under an inert

atmosphere (e.g., nitrogen or argon).

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water

and extract with ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

Spectroscopic Data (Predicted)
As experimental spectroscopic data for 6-Phenoxynicotinaldehyde is not readily available,

the following are predicted values based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for 6-Phenoxynicotinaldehyde

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde H 9.9 - 10.1 s

Pyridine H (ortho to aldehyde) 8.8 - 9.0 d

Pyridine H (para to aldehyde) 8.2 - 8.4 dd

Pyridine H (meta to aldehyde) 7.2 - 7.4 d

Phenyl H (ortho to ether) 7.1 - 7.3 d

Phenyl H (meta to ether) 7.4 - 7.6 t

Phenyl H (para to ether) 7.2 - 7.4 t

Predicted in CDCl₃ solvent.
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¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Phenoxynicotinaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde C=O 190 - 193

Pyridine C (ipso to phenoxy) 162 - 165

Pyridine C (ipso to aldehyde) 135 - 138

Pyridine C (ortho to aldehyde) 152 - 155

Pyridine C (para to aldehyde) 138 - 141

Pyridine C (meta to aldehyde) 118 - 121

Phenyl C (ipso to ether) 155 - 158

Phenyl C (ortho to ether) 120 - 123

Phenyl C (meta to ether) 129 - 132

Phenyl C (para to ether) 125 - 128

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies for 6-Phenoxynicotinaldehyde

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3100 - 3000 Medium

C-H (aldehyde) 2850 - 2750 Medium

C=O (aldehyde) 1710 - 1690 Strong

C=C, C=N (aromatic) 1600 - 1450 Medium-Strong

C-O-C (ether) 1250 - 1200 Strong
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Mass Spectrometry
For aromatic aldehydes, the molecular ion peak (M+) is typically observed.[4] Common

fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl

group (M-29).[5][6][7]

Table 5: Predicted Mass Spectrometry Fragments for 6-Phenoxynicotinaldehyde

m/z Fragment

199 [M]⁺

198 [M-H]⁺

170 [M-CHO]⁺

77 [C₆H₅]⁺

Potential Biological Activity and Experimental
Protocols
While there is no direct evidence of the biological effects of 6-Phenoxynicotinaldehyde, its

structural motifs—a phenoxypyridine core and a nicotinaldehyde moiety—suggest potential for

biological activity. Phenoxypyridine derivatives have been investigated as kinase inhibitors, and

some nicotinaldehyde derivatives have demonstrated cytotoxic effects.[8][9][10][11][12][13]

Postulated Biological Activities
Kinase Inhibition: The phenoxypyridine scaffold is present in known kinase inhibitors.[8][10]

[14] The nitrogen atoms in the pyridine ring and the oxygen of the ether linkage can

potentially form hydrogen bonds with the hinge region of kinase active sites.

Cytotoxicity: Nicotinaldehyde and its derivatives have shown cytotoxic activity against

various cancer cell lines.[9][11][12][13] The aldehyde group can be reactive and may

contribute to cellular toxicity.

Proposed Biological Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://synarchive.com/named-reactions/ullmann-condensation
https://www.researchgate.net/publication/230962860_The_Ullmann_Ether_Condensation
https://archive.nptel.ac.in/content/storage2/courses/104103071/module9/lec25/1.html
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_11_4.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://pubmed.ncbi.nlm.nih.gov/22004719/
https://pubmed.ncbi.nlm.nih.gov/22004719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913462/
https://pubmed.ncbi.nlm.nih.gov/11354358/
https://pubmed.ncbi.nlm.nih.gov/11354358/
https://pubmed.ncbi.nlm.nih.gov/11354358/
https://www.researchgate.net/publication/329766694_Synthesis_Characterization_and_Cytotoxicity_Evaluation_of_Some_Novel_Pyridine_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572605/
https://www.researchgate.net/publication/320599195_Nicotinamide-based_diamides_derivatives_as_potential_cytotoxic_agents_Synthesis_and_biological_evaluation
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.664608/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.664608/full
https://www.benchchem.com/product/b069604#6-phenoxynicotinaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b069604#6-phenoxynicotinaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b069604#6-phenoxynicotinaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b069604#6-phenoxynicotinaldehyde-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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